Ethyl octyl sulfide

CAS No.: 3698-94-0

Cat. No.: VC3878607

Molecular Formula: C10H22S

Molecular Weight: 174.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3698-94-0 |

|---|---|

| Molecular Formula | C10H22S |

| Molecular Weight | 174.35 g/mol |

| IUPAC Name | 1-ethylsulfanyloctane |

| Standard InChI | InChI=1S/C10H22S/c1-3-5-6-7-8-9-10-11-4-2/h3-10H2,1-2H3 |

| Standard InChI Key | WAITXWGCJQLPGH-UHFFFAOYSA-N |

| SMILES | CCCCCCCCSCC |

| Canonical SMILES | CCCCCCCCSCC |

Introduction

Molecular Identification and Structural Characteristics

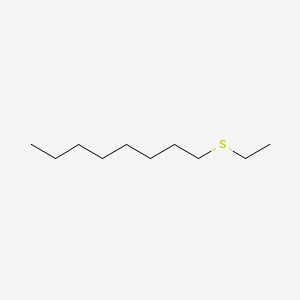

Ethyl octyl sulfide, systematically named 1-ethylsulfanyloctane, is a dialkyl sulfide with the molecular formula CHS and a molecular weight of 174.347 g/mol . Its structure consists of an octyl chain (CH) bonded to a sulfur atom, which is further connected to an ethyl group (CH). The compound’s SMILES notation (CCCCOCCCSCC) and InChIKey (WAITXWGCJQLPGH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

The predicted collision cross section (CCS) values for various adducts, as reported by PubChemLite, offer insights into its behavior in mass spectrometry. For instance, the [M+H] ion exhibits a CCS of 142.4 Ų, while the [M+Na] adduct has a higher CCS of 152.5 Ų . These values are critical for analytical chemists developing methods to identify or quantify the compound in complex mixtures.

Synthesis and Chemical Reactivity

Ethyl octyl sulfide is synthesized via nucleophilic substitution reactions. A prominent method involves reacting 1-bromooctane with dithiocarbonic acid S,S'-diethyl ester in the presence of potassium hydroxide and tetrabutylammonium bromide (TBAB), achieving a near-quantitative yield . This reaction proceeds under mild heating conditions (0.5 hours), with TBAB acting as a phase-transfer catalyst to enhance the reaction rate .

Physicochemical Properties

Chromatographic Behavior

Ethyl octyl sulfide’s retention indices (RI) on gas chromatography (GC) columns have been extensively studied. On a non-polar Apiezon M column at 130°C, it exhibits an RI of 1293 using helium or nitrogen as the carrier gas . In contrast, on a polar polyethylene glycol column under the same temperature, its RI increases to 1510, reflecting stronger interactions with the polar stationary phase . These values are indispensable for compound identification in GC-MS workflows.

Spectral and Collisional Properties

The compound’s mass spectrometry profile reveals a base peak at m/z 174.14 corresponding to the molecular ion [M]. Fragmentation patterns include losses of ethyl (29 Da) and octyl (113 Da) groups, aiding structural confirmation . Predicted CCS values for adducts such as [M+NH] (151.5 Ų) and [M-H] (143.2 Ų) further assist in method development for ion mobility spectrometry .

Environmental Impact and Biodegradability

Ethyl octyl sulfide is readily biodegradable, with a 28-day aerobic degradation rate of 99.8% . Its bioconcentration factor (BCF) of 117 indicates low potential for bioaccumulation in aquatic organisms . Ecotoxicological assessments using Chlamydomonas angulosa (green algae) reported an EC of 5.33 mg/L over 96 hours, classifying it as minimally toxic to aquatic flora .

Industrial and Research Applications

Chemical Intermediate

The compound serves as a precursor in synthesizing thioether derivatives, which are pivotal in agrochemicals and pharmaceuticals. For example, its hydroxyethyl analogue (MGK Repellent 874) is utilized in insect repellent formulations .

Chromatographic Reference

Due to its consistent retention indices, ethyl octyl sulfide is employed as a reference standard in GC method development, particularly for analyzing sulfur-containing volatiles in environmental samples .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume